

# Technical Support Center: C54-TiSi<sub>2</sub> Formation

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## Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and engineers working on the formation of stable, low-resistivity C54-TiSi<sub>2</sub> (**Titanium Disilicide**).

## Troubleshooting Guides

### Issue: Incomplete C49 to C54 Phase Transformation

Symptoms:

- High sheet resistance of the silicide film after annealing.
- X-ray Diffraction (XRD) patterns show the presence of the C49-TiSi<sub>2</sub> phase alongside the C54 phase.

Possible Causes and Solutions:

Cause	Explanation	Recommended Actions
Insufficient Annealing Temperature	<p>The transformation from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a thermally activated process. The transition typically occurs between 600°C and 700°C for thicker Ti films (e.g., 20 nm) on (100) Si wafers.[1] Insufficient temperature will result in an incomplete transformation.</p>	<p>Increase the final annealing temperature. A process window of about 100°C exists before agglomeration becomes an issue at temperatures above 900°C.[1] For thinner films or on Si(111) substrates, a higher temperature in the range of 700°C to 800°C may be necessary.[1][2]</p>
Inadequate Annealing Time	<p>The transformation is a nucleation and growth process, which is time-dependent.[3][4]</p>	<p>Increase the annealing duration at the target temperature. A two-step annealing process can be more effective than a single-step anneal in reducing the required time at high temperatures.[5][6]</p>
Thin Titanium Film	<p>The C49 to C54 transformation temperature increases as the initial titanium film thickness decreases.[1][2] This is a significant challenge for advanced semiconductor devices with smaller feature sizes.</p>	<p>For very thin films, consider using a higher annealing temperature. Alternatively, introducing a metallic interlayer, such as Ta, has been shown to lower the C54 formation temperature. The addition of elements like Ag can also lower the transformation temperature by increasing the nucleation rate of the C54 phase.[7]</p>
Substrate Orientation	<p>The transformation to C54 is retarded on Si(111) substrates compared to Si(100)</p>	<p>If the substrate orientation cannot be changed, the annealing temperature must</p>

	substrates.[1][2] For a 20 nm Ti film, the transition occurs between 600°C and 700°C on Si(100), but between 700°C and 800°C on Si(111).[2]	be adjusted upwards accordingly.
Presence of Impurities	Impurities, particularly oxygen, can inhibit the C49 to C54 transformation.	Ensure a high-vacuum environment during Ti deposition and annealing to minimize oxygen contamination. Consider an in-situ pre-clean of the silicon surface before Ti deposition.
Narrow Linewidth Effects	On narrow polysilicon lines, the transformation to the C54 phase is more difficult due to a limited number of nucleation sites.[1] This narrows the process window significantly.[1]	For narrow lines, a higher thermal budget (higher temperature or longer time) may be required. The use of pre-amorphization implantation (PAI) of the silicon substrate before Ti deposition can enhance the C54 formation on narrow lines.

## Issue: High Sheet Resistance After C54 Formation

### Symptoms:

- Sheet resistance is higher than the expected value for C54-TiSi<sub>2</sub> (12-20  $\mu\Omega\cdot\text{cm}$ ) even when XRD confirms the C54 phase.[8]
- Poor device performance.

### Possible Causes and Solutions:

Cause	Explanation	Recommended Actions
Agglomeration of the Silicide Film	At high temperatures (typically above 900°C), the C54-TiSi <sub>2</sub> film can become discontinuous, leading to a sharp increase in sheet resistance. <sup>[1]</sup> This is a critical factor that defines the upper limit of the process window.	Reduce the final annealing temperature or time. The process window for stable C54 formation is typically around 100°C before agglomeration begins. <sup>[1]</sup>
Film Non-uniformity	Non-uniformity in the initial Ti film thickness or cleaning of the Si surface can lead to variations in the silicide thickness and quality, resulting in higher overall resistance.	Optimize the Ti deposition process for better uniformity. Ensure a thorough and uniform pre-clean of the Si wafer.
Dopant Effects	High concentrations of dopants in the silicon can affect the silicide formation kinetics and the final resistivity. Boron and phosphorus can delay the formation of C54-TiSi <sub>2</sub> more than arsenic. <sup>[5][6]</sup>	Characterize the impact of your specific doping levels on the silicidation process and adjust the annealing parameters accordingly.

## Frequently Asked Questions (FAQs)

Q1: What are the key differences between C49-TiSi<sub>2</sub> and C54-TiSi<sub>2</sub>?

A1: C49-TiSi<sub>2</sub> and C54-TiSi<sub>2</sub> are two different crystalline phases of **titanium disilicide**. The key differences are summarized in the table below:

Property	C49-TiSi <sub>2</sub>	C54-TiSi <sub>2</sub>
Crystal Structure	Base-centered orthorhombic[1]	Face-centered orthorhombic[1]
Thermodynamic Stability	Metastable[1]	Stable[1]
Electrical Resistivity	High (60-90 μΩ·cm)[8]	Low (12-20 μΩ·cm)[8]
Formation Temperature	Forms first at lower temperatures (450-650°C)[1]	Forms at higher temperatures (>650°C) from the C49 phase[1]

Q2: What is a typical process window for stable C54-TiSi<sub>2</sub> formation?

A2: The process window for forming low-resistivity C54-TiSi<sub>2</sub> is defined by the temperature range that allows for the complete transformation from the C49 phase without causing significant agglomeration of the silicide film. Typically, this window is about 100°C.[1] For thicker films on Si(100), the process window is roughly between 700°C and 850°C. However, this window narrows considerably for thinner films and on narrow linewidths.[1]

Q3: How does the initial titanium film thickness affect the C54-TiSi<sub>2</sub> formation?

A3: The C49 to C54 transformation temperature is strongly dependent on the initial Ti film thickness. Thinner films require higher temperatures to transform.[1][2] For example, a 40 nm thick C40-TiSi<sub>2</sub> film (a different metastable phase) required a temperature of over 1000°C to transform to C54, while a 15 nm film transformed at 700°C.[7] This relationship is a major challenge in the scaling of semiconductor devices.

Q4: What is the purpose of a two-step annealing process for silicidation?

A4: A two-step annealing process is often used in a self-aligned silicide (salicide) process.

- **First Anneal (Low Temperature):** A lower temperature anneal (e.g., 600-700°C) is performed to form the high-resistivity C49-TiSi<sub>2</sub> phase in the areas where titanium is in direct contact with silicon.
- **Selective Etch:** A wet etch is used to remove the unreacted titanium and any titanium nitride that may have formed over oxide regions.

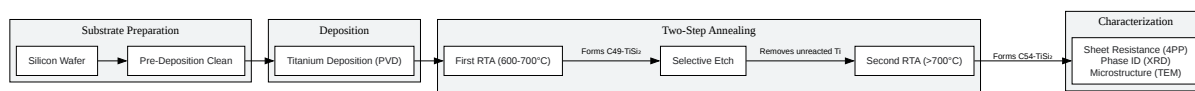
- **Second Anneal (High Temperature):** A higher temperature anneal (e.g.,  $>700^{\circ}\text{C}$ ) is then performed to convert the  $\text{C49-TiSi}_2$  into the low-resistivity  $\text{C54-TiSi}_2$  phase. This two-step process helps in forming the silicide only in the desired areas and can require less thermal budget at the higher temperature compared to a single-step anneal.[5][6]

## Experimental Protocols

### Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for $\text{C54-TiSi}_2$ Formation

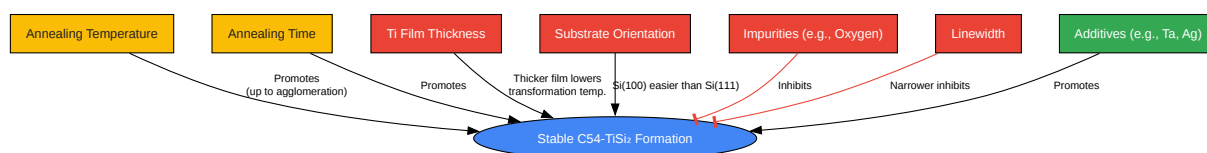
- **Substrate Preparation:** Start with a clean silicon wafer (e.g., (100) orientation). Perform a standard pre-deposition clean to remove any native oxide and organic contaminants. A common cleaning procedure is the RCA clean followed by a dilute HF dip.
- **Titanium Deposition:** Deposit a thin film of titanium (e.g., 20-50 nm) onto the silicon substrate using a physical vapor deposition (PVD) method like sputtering. Ensure a high vacuum to minimize contamination.
- **First RTA Step:** Transfer the wafer to a rapid thermal annealing (RTA) chamber. Perform the first anneal in a nitrogen ( $\text{N}_2$ ) or argon (Ar) atmosphere at a temperature between  $600^{\circ}\text{C}$  and  $700^{\circ}\text{C}$  for 30-60 seconds. This step forms the  $\text{C49-TiSi}_2$  phase.
- **Selective Etching:** After the first RTA, selectively etch the unreacted Ti and the TiN cap layer (if formed in a  $\text{N}_2$  ambient) using a wet etchant that does not attack the formed silicide or the underlying oxide. A common etchant is a mixture of  $\text{H}_2\text{O}_2$ ,  $\text{H}_2\text{SO}_4$ , and  $\text{H}_2\text{O}$ .
- **Second RTA Step:** Perform the second anneal in the RTA chamber at a higher temperature, typically between  $700^{\circ}\text{C}$  and  $850^{\circ}\text{C}$ , for 30-60 seconds in an Ar or  $\text{N}_2$  atmosphere. This step converts the  $\text{C49-TiSi}_2$  to the low-resistivity  $\text{C54-TiSi}_2$ .
- **Characterization:** Analyze the resulting film using four-point probe for sheet resistance, XRD for phase identification, and Transmission Electron Microscopy (TEM) for microstructural analysis.

## Visualizations



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Caption: Workflow for the two-step formation of C54-TiSi<sub>2</sub>.



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Caption: Key parameters influencing the formation of C54-TiSi<sub>2</sub>.

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